molecular formula C11H10BrNO2 B12825253 Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Cat. No.: B12825253
M. Wt: 268.11 g/mol
InChI Key: BFJHJEAIDUYJGQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique bromine and methyl substitutions, offers interesting properties for various scientific applications.

Preparation Methods

The synthesis of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate typically involves the bromination of 5-methyl-1H-indole-3-carboxylate. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, influencing cellular processes. The bromine and methyl substitutions enhance its binding affinity and selectivity towards certain targets, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

The unique combination of bromine and methyl substitutions in this compound provides distinct properties that are advantageous in specific scientific and industrial applications.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-6-3-7-8(11(14)15-2)5-13-10(7)9(12)4-6/h3-5,13H,1-2H3

InChI Key

BFJHJEAIDUYJGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C2C(=O)OC

Origin of Product

United States

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